Cas no 82783-24-2 (sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate)

sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate Chemical and Physical Properties
Names and Identifiers
-
- RBSNRKGKNUIIRW-UHFFFAOYSA-N
- sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate
- sodium benzoate--1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- EN300-12641781
- Sodium benzoate and caffeine
- Caffeine and sodium benzoate (JP17)
- DTXSID00230002
- Caffeine benzoate sodium
- CHEBI:32140
- D02409
- CAFFEINE and SODIUM BENZOATE
- Caffeine sodium benzoate
- Annaca (TN)
- sodium;1,3,7-trimethylpurine-2,6-dione;benzoate
- Benzoic acid, sodium salt, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
- Caffeine sodium benzoicum
- 8000-95-1
- SCHEMBL664929
- JWBPVFVNISJVEM-UHFFFAOYSA-M
- 82783-24-2
- Sodium caffeine benzoate
- Annaca
- caffeine benzoic acid sodium salt
-
- Inchi: 1S/C8H10N4O2.C7H6O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6/h4H,1-3H3;1-5H,(H,8,9)
- InChI Key: VXXKVQICUHMECR-UHFFFAOYSA-N
- SMILES: O=C1N(C(=O)N(C)C2N=CN(C)C1=2)C.C(C1C=CC=CC=1)(=O)O
Computed Properties
- Exact Mass: 338.09909925g/mol
- Monoisotopic Mass: 338.09909925g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 401
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.6Ų
sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12641781-50mg |
sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate |
82783-24-2 | 50mg |
$148.0 | 2023-10-02 | ||
Enamine | EN300-12641781-0.05g |
sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate |
82783-24-2 | 0.05g |
$148.0 | 2023-05-25 |
sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate Related Literature
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
Additional information on sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate
Sodium 1,3,7-TriMethyl-2,3,6,7-TetraHydro-1H-Purine-2,6-Dione Benzoate: A Comprehensive Overview
Sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate (CAS No. 82783-24-2) is a unique organic compound with significant applications in various fields. This compound is a derivative of purine alkaloids and has been extensively studied for its potential in pharmacology and material science. The benzoate moiety in its structure plays a crucial role in enhancing its stability and bioavailability. Recent studies have highlighted its role as a precursor in the synthesis of advanced pharmaceutical agents and specialty chemicals.
The purine framework of this compound is a key structural feature that contributes to its versatile reactivity. Purines are well-known for their presence in nucleic acids and their derivatives are widely used in drug development. The trimethyl substitution pattern in the molecule adds to its complexity and functionality. Researchers have reported that this substitution enhances the molecule's ability to interact with biological targets such as enzymes and receptors.
One of the most intriguing aspects of sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate is its application in the development of antiviral agents. Recent advancements in virology have demonstrated that this compound exhibits potent activity against several viral strains. Its ability to inhibit viral replication mechanisms makes it a promising candidate for antiviral drug design.
In addition to its pharmacological applications, this compound has also found utility in the field of material science. Its unique chemical properties make it an ideal candidate for the synthesis of advanced materials such as polymers and nanoparticles. Studies have shown that incorporating this compound into polymer matrices can significantly improve their mechanical and thermal properties.
The synthesis of sodium 1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione benzoate involves a multi-step process that requires precise control over reaction conditions. The use of benzoic acid as a starting material is critical to achieving the desired product quality. Researchers have optimized the reaction conditions to maximize yield and purity while minimizing by-products.
From an environmental perspective, this compound has been evaluated for its biodegradability and eco-friendliness. Studies indicate that it undergoes efficient biodegradation under aerobic conditions without releasing harmful by-products into the environment. This makes it a sustainable choice for use in various industrial applications.
Looking ahead into the future of this compound's research and development (R&D), there is significant potential for exploring its applications in emerging fields such as nanotechnology and green chemistry. Collaborative efforts between academic institutions and industry players are expected to drive innovation in this area.
In conclusion, sodium 1,3,7-trimethyl-... is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers working on cutting-edge projects. As new discoveries continue to emerge regarding its properties and uses, this compound is poised to play an increasingly important role in advancing science and technology.
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